molecular formula C10H13N3O2 B2793829 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide CAS No. 561008-72-8

2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide

Cat. No. B2793829
CAS RN: 561008-72-8
M. Wt: 207.233
InChI Key: IVZFGVGESLEMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide, also known as HMCM-2, is a novel compound with potential applications in scientific research. HMCM-2 is a small molecule that has been developed for use as a chemical probe in biochemical and physiological studies. It is a derivative of carbamate and has been found to be a potent inhibitor of enzymes involved in the metabolism of amino acids and nucleotides. HMCM-2 has a unique structure and can be used to study the structure-activity relationships of enzymes.

Mechanism of Action

2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide is a small molecule that binds to the active site of enzymes involved in the metabolism of amino acids and nucleotides. It binds to the active site of the enzyme and inhibits its activity by preventing the substrate from binding to the enzyme. 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide also binds to the active site of the enzyme and prevents the enzyme from undergoing conformational changes that are necessary for its activity.
Biochemical and Physiological Effects
2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide has been found to be a potent inhibitor of enzymes involved in the metabolism of amino acids and nucleotides. It has been found to inhibit the activity of adenosine deaminase, thymidine kinase, and glyceraldehyde-3-phosphate dehydrogenase. It has also been found to inhibit the activity of tyrosine aminotransferase, which is involved in the metabolism of tyrosine. In addition, 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide in laboratory experiments is its ability to inhibit the activity of enzymes involved in the metabolism of amino acids and nucleotides. 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide is a small molecule and is relatively easy to synthesize and purify. It has a unique structure and can be used to study the structure-activity relationships of enzymes. However, 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide is not as potent as other inhibitors and may not be suitable for all experiments.

Future Directions

The potential applications of 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide are vast and include the inhibition of enzymes involved in the metabolism of amino acids and nucleotides. In addition, 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide has been found to have anti-inflammatory and anti-cancer properties. Future research could focus on the development of novel 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide derivatives with improved potency and selectivity. Additionally, further studies could be conducted to investigate the mechanism of action of 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide and its potential applications in cancer therapy. Finally, 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide could be used to study the structure-activity relationships of enzymes and the development of novel inhibitors.

Synthesis Methods

2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide can be synthesized using a three-step reaction sequence. The first step involves the reaction of N'-hydroxycarbamimidoyl chloride with 2-methylphenylacetamide. This reaction produces the intermediate 2-chloro-N'-hydroxycarbamimidoyl-N-(2-methylphenyl)acetamide. The second step involves the reaction of the intermediate with sodium hydroxide, which produces the desired product, 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide. The third step involves the purification of the product by recrystallization.

Scientific Research Applications

2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide has been widely used as a chemical probe in biochemical and physiological studies. It has been used to investigate the structure-activity relationships of enzymes involved in the metabolism of amino acids and nucleotides. 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide has been used to study the inhibition of enzymes such as adenosine deaminase, thymidine kinase, and glyceraldehyde-3-phosphate dehydrogenase. It has also been used to study the inhibition of the enzyme tyrosine aminotransferase, which is involved in the metabolism of tyrosine.

properties

IUPAC Name

(3Z)-3-amino-3-hydroxyimino-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-7-4-2-3-5-8(7)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZFGVGESLEMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.